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Compound of Interest

Compound Name: 3-Amino-2-chlorophenol

Cat. No.: B183048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-2-chlorophenol is an aromatic organic compound that serves as a valuable

intermediate in various synthetic processes. Its molecular structure, featuring an amino group,

a hydroxyl group, and a chlorine atom on a benzene ring, imparts specific chemical reactivity

and physical properties that are crucial for its application. It is primarily utilized as a building

block in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its

physicochemical properties is essential for optimizing reaction conditions, ensuring product

purity, and guiding its use in research and development. This guide provides a comprehensive

overview of the core physicochemical data of 3-Amino-2-chlorophenol, details common

experimental protocols for their determination, and outlines a typical synthetic workflow.

Core Physicochemical Properties
The fundamental physicochemical characteristics of 3-Amino-2-chlorophenol are summarized

below. These values are a combination of computed and, where available, experimentally

determined data.
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Property Value Source

IUPAC Name 3-amino-2-chlorophenol [1]

CAS Number 56962-01-7 [1]

Molecular Formula C₆H₆ClNO [1]

Molecular Weight 143.57 g/mol [1]

LogP (Octanol-Water Partition

Coefficient)
1.5 [1]

Topological Polar Surface Area

(TPSA)
46.3 Å² [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 0 [1]

SMILES C1=CC(=C(C(=C1)O)Cl)N [1]

InChI
InChI=1S/C6H6ClNO/c7-6-

4(8)2-1-3-5(6)9/h1-3,9H,8H2
[1]

Purity (Typical) ≥97%

Experimental Protocols
The determination of the physicochemical properties listed above relies on established

analytical techniques. While specific experimental data for this compound is proprietary to

manufacturers, the following sections describe the standard methodologies employed.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a

sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader

melting range.

Methodology (Capillary Method):
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A small, finely powdered sample of the dry organic compound is packed into a thin-walled

capillary tube, sealed at one end.[2][3]

The capillary tube is attached to a thermometer and placed in a heating apparatus, such

as a Thiele tube or a modern digital melting point apparatus, containing a heating bath

(e.g., mineral oil or a metal block).

The temperature is increased gradually (approximately 2°C per minute) as it approaches

the expected melting point.

The temperature at which the first drop of liquid appears (T1) and the temperature at

which the entire sample becomes liquid (T2) are recorded. The melting range is reported

as T1-T2.[3]

LogP (Octanol-Water Partition Coefficient)
Determination
LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic

behavior (e.g., absorption, distribution). The shake-flask method is the gold standard for its

experimental determination.[4][5]

Methodology (Shake-Flask Method):

A solution of 3-Amino-2-chlorophenol is prepared at a known concentration.

n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-

saturated with each other.[6]

A precise volume of the compound's solution is added to a mixture of the pre-saturated n-

octanol and buffer in a flask.

The flask is agitated (shaken) until the compound has fully partitioned between the two

phases and equilibrium is reached. This can take several hours.[5]

The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and aqueous phases is

determined using an appropriate analytical technique, typically High-Performance Liquid

Chromatography (HPLC) with UV detection.[5][6]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this

value.

Purity and Assay by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for assessing the purity of chemical intermediates and active

pharmaceutical ingredients. For aromatic amines, a reversed-phase method is typically

employed.

Methodology (Reversed-Phase HPLC):

System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an

autosampler is used.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g.,

water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The

separation can be run in isocratic (constant mobile phase composition) or gradient

(composition changes over time) mode.

Standard Preparation: A standard solution of 3-Amino-2-chlorophenol of known

concentration is prepared in a suitable solvent (e.g., methanol).

Sample Preparation: A precisely weighed amount of the sample is dissolved in the same

solvent to a known concentration.

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC

system. The compound and any impurities are separated on the column and detected by

the UV detector.

Quantification: The purity is determined by comparing the area of the main peak in the

sample chromatogram to the total area of all peaks (Area % method). The assay (potency)
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can be calculated by comparing the peak area of the sample to that of the external

standard.

pKa Determination
The pKa value indicates the strength of an acid or base. For a phenol, it reflects the acidity of

the hydroxyl proton. Potentiometric titration is a common method for its determination.

Methodology (Potentiometric Titration):

A solution of 3-Amino-2-chlorophenol is prepared in water or a mixed solvent system if

solubility is low.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

A pH meter is calibrated and its electrode is placed in the analyte solution.

The titrant is added in small, precise increments, and the pH of the solution is recorded

after each addition.

A titration curve is generated by plotting the measured pH (y-axis) against the volume of

titrant added (x-axis).

The equivalence point (the steepest point of the curve) is identified. The volume at the

half-equivalence point is then determined.[7]

The pKa is equal to the pH of the solution at this half-equivalence point, according to the

Henderson-Hasselbalch equation.[7]

Synthetic Workflow
3-Amino-2-chlorophenol can be synthesized via a two-step process starting from m-

chlorophenol. The workflow involves nitration followed by reduction. A patent describes this

process in detail.[8]
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Caption: Synthesis workflow for 3-Amino-2-chlorophenol.

Applications and Safety
Primary Applications
3-Amino-2-chlorophenol is not typically an end-product but rather a critical intermediate. Its

primary use is in organic synthesis as a precursor for more complex molecules. It is employed

in the manufacturing of:
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Dyes and Pigments: Serving as a building block for creating stable and vibrant colors for

various industrial applications.

Pharmaceuticals: Used in the development of certain active pharmaceutical ingredients

(APIs).

Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Amino-2-chlorophenol should be handled

with care.

Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye

irritation. Inhalation may cause respiratory irritation. The chemical, physical, and toxicological

properties have not been thoroughly investigated.

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid dust formation

and breathing vapors or dust.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is

recommended to store under an inert atmosphere (nitrogen) and protect from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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